N-(thiophene-2-sulfonyl)benzamide
Description
Contextualizing Sulfonamide and Thiophene (B33073) Derivatives in Contemporary Medicinal Chemistry and Organic Synthesis
Sulfonamides, also known as sulfa drugs, represent a critical class of compounds in medicinal chemistry. ajchem-b.com They were among the first antimicrobial agents to be widely used and have since been developed for a variety of therapeutic purposes, including as anticancer, antiviral, and antidiabetic agents. ajchem-b.comtandfonline.com Their mechanism of action often involves the inhibition of specific enzymes, such as dihydropteroate (B1496061) synthase in bacteria or carbonic anhydrases in cancer cells. ajchem-b.comresearchgate.net The sulfonamide group is a key pharmacophore that can be incorporated into more complex molecules to enhance their biological activity. tandfonline.com
Thiophene and its derivatives are also highly important in medicinal chemistry and organic synthesis. nih.gov The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, and it is considered a "privileged" structure in drug discovery due to its presence in numerous FDA-approved drugs. nih.gov Thiophene-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The versatility of thiophene chemistry allows for the synthesis of a wide array of derivatives with tailored properties. researchgate.net
The combination of sulfonamide and thiophene moieties in a single molecule, as seen in N-(thiophene-2-sulfonyl)benzamide, creates a scaffold with significant potential for the development of new therapeutic agents.
Significance of this compound as a Molecular Scaffold for Research
This compound serves as a valuable molecular scaffold for several reasons. The core structure allows for systematic modifications at multiple positions, enabling researchers to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.
Derivatives of this compound have shown promise in a variety of therapeutic areas:
Anticancer Activity: A significant area of research has focused on the development of this compound derivatives as anticancer agents. researchgate.netnih.govnih.govnih.gov For instance, certain derivatives have been identified as potent inhibitors of the BRAF V600E kinase, a key mutation in many human cancers, including melanoma. nih.gov Others have demonstrated cytotoxic activity against various cancer cell lines, such as breast cancer (MCF7) and non-small cell lung cancer (A549). researchgate.netnih.govnih.gov
Antimicrobial Activity: The sulfonamide group is a well-known antibacterial pharmacophore, and its inclusion in thiophene derivatives has led to the discovery of compounds with potent antimicrobial properties. researchgate.netnih.govnih.gov Research has explored their efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov
Enzyme Inhibition: Derivatives of this scaffold have been investigated as inhibitors of various enzymes. For example, some thiophene-based sulfonamides are potent inhibitors of carbonic anhydrase I and II isoenzymes. researchgate.net
Organic Synthesis: From a synthetic chemistry perspective, this compound and its analogs are valuable intermediates. researchgate.netekb.eg Electrochemical methods have been developed for the dearomative spirocyclization of N-acyl thiophene-2-sulfonamides, leading to novel spirocyclic scaffolds with potential antitumor activities. researchgate.net
The following table summarizes some of the key research findings for derivatives of the this compound scaffold:
| Research Area | Target | Key Findings |
| Anticancer | BRAF V600E Kinase | Identification of submicromolar inhibitors. nih.gov |
| Human Breast Cancer (MCF7) | Some derivatives showed higher cytotoxic activity than the reference drug Doxorubicin. researchgate.netnih.gov | |
| Carbonic Anhydrase IX | New benzenesulfonamide (B165840) derivatives showed significant inhibition. rsc.org | |
| Antimicrobial | Various Bacteria | Derivatives exhibited significant activity against E. coli, S. aureus, P. aeruginosa, and others. nih.gov |
| Enzyme Inhibition | Carbonic Anhydrase I & II | Thiophene-based sulfonamides showed potent, noncompetitive inhibition. researchgate.net |
Overview of Current Academic Research Trajectories and Identified Knowledge Gaps
Current research on this compound and its derivatives is largely focused on the discovery and optimization of new therapeutic agents. Key research trajectories include:
Rational Drug Design: Utilizing computational methods like virtual screening and molecular docking to identify and design new derivatives with improved potency and selectivity for specific biological targets. nih.govresearchgate.net
Synthesis of Novel Derivatives: Developing new synthetic methodologies to create diverse libraries of this compound analogs for biological screening. researchgate.netekb.eg This includes the exploration of novel cyclization reactions to generate unique molecular architectures. researchgate.net
Elucidation of Mechanisms of Action: Investigating the precise molecular mechanisms by which these compounds exert their biological effects. nih.gov This includes identifying the specific enzymes or cellular pathways they target.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the lead compounds to understand how different functional groups influence their biological activity. nih.gov
Despite the promising results, there are still knowledge gaps that need to be addressed. A significant portion of the research is in the preclinical stage, and further studies are needed to evaluate the in vivo efficacy and pharmacokinetic properties of these compounds. While many studies have demonstrated potent in vitro activity, the translation of these findings into effective clinical candidates remains a challenge. nih.gov Furthermore, a deeper understanding of the long-term effects and potential off-target interactions of these compounds is necessary for their safe and effective development as therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
N-thiophen-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c13-11(9-5-2-1-3-6-9)12-17(14,15)10-7-4-8-16-10/h1-8H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGAPSWTDJXGFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Thiophene 2 Sulfonyl Benzamide
Established Synthetic Pathways for N-(thiophene-2-sulfonyl)benzamide and its Analogs
Conventional synthetic strategies for this compound and related structures primarily rely on well-established coupling reactions to form the core sulfonamide bond, followed by derivatization to introduce various substituents. These methods are foundational in medicinal chemistry for generating libraries of compounds for structure-activity relationship studies.
The classical and most direct method for forming the this compound scaffold involves the reaction of thiophene-2-sulfonyl chloride with benzamide (B126) or a substituted benzamide. This nucleophilic substitution reaction is a standard approach for creating sulfonamides. researchgate.net Variations of this method include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which can be used to construct the aryl-thiophene linkage before the formation of the sulfonamide bond. For instance, 5-aryl-thiophenes bearing a sulfonamide moiety have been synthesized via Pd(0)-catalyzed Suzuki-Miyaura cross-coupling reactions. dntb.gov.ua Another approach involves the direct arylation of thiophene (B33073) derivatives bearing a carboxamide substituent with aryl bromides, which can also serve as a route to precursors of this compound. researchgate.net
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| Nucleophilic Substitution | Thiophene-2-sulfonyl chloride, Benzamide | Base | This compound |
| Suzuki-Miyaura Coupling | Bromo-thiophene sulfonamide, Aryl boronic acid | Pd(0) catalyst | Aryl-thiophene sulfonamide |
| Direct Arylation | Thiophene-2-carboxamide, Aryl bromide | Palladium catalyst, Base | Aryl-thiophene-2-carboxamide |
Once the core this compound scaffold is in place, further structural diversity can be achieved through various derivatization reactions. These reactions target either the thiophene ring or the benzamide moiety. For example, electrophilic aromatic substitution reactions on the thiophene ring can introduce a range of functional groups. Similarly, the benzamide portion can be modified by using substituted benzoyl chlorides in the initial coupling step or by performing reactions on a pre-existing functional group on the benzene (B151609) ring. nih.govnih.gov These derivatization strategies are crucial for optimizing the biological activity of the resulting compounds. nih.govnih.gov
Advanced Electrochemical Synthetic Approaches for N-Acyl Thiophene-2-sulfonamides
In recent years, electrochemical methods have emerged as powerful and sustainable alternatives for the synthesis of complex organic molecules, including N-acyl thiophene-2-sulfonamides. tue.nlsemanticscholar.org These techniques offer mild reaction conditions and avoid the use of harsh reagents. noelresearchgroup.com
A notable advancement in the electrochemical synthesis of N-acyl thiophene-2-sulfonamides is the development of dearomative spirocyclization reactions. nih.govacs.org This method utilizes an electrochemically generated amidyl radical that undergoes a highly regioselective 5-exo-trig spirocyclization. acs.org This approach effectively addresses the regioselectivity issues often encountered in traditional Friedel-Crafts type alkylations of C2-tethered thiophenes. nih.govacs.org The reaction allows for the incorporation of various nucleophiles, such as carboxylates, alcohols, and fluoride, leading to remotely functionalized spirocyclic dihydrothiophenes. acs.org A wide array of substrates with diverse substituents on the phenyl moiety can undergo this electrochemical dearomatization to form the corresponding spiro heterocycles in good to excellent yields. acs.org
| Substrate | Nucleophile | Product | Yield |
| N-(4-methoxybenzoyl)thiophene-2-sulfonamide | Acetate | Spirocyclic dihydrothiophene | Good |
| N-(4-chlorobenzoyl)thiophene-2-sulfonamide | Methanol | Spirocyclic dihydrothiophene | Excellent |
| N-benzoylthiophene-2-sulfonamide | Fluoride | Spirocyclic dihydrothiophene | Moderate |
The key to the success of the electrochemical dearomative spirocyclization is the generation and subsequent reaction of an amidyl radical. acs.orgresearchgate.net Cyclic voltammetry studies suggest that the N-acyl sulfonamide forms a hydrogen-bonding complex, which is then oxidized to generate a sulfonamidyl radical via a proton-coupled electron transfer (PCET) process. researchgate.net This radical then undergoes the desired cyclization. The investigation of these radical pathways is crucial for understanding the reaction mechanism and for optimizing the reaction conditions to achieve high selectivity and yield. researchgate.net The generation of reactive radicals through electrochemical means is a versatile strategy that has been applied to various transformations in organic synthesis. semanticscholar.org
Exploration of Green Chemistry Principles in the Synthesis of this compound Derivatives
The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing interest. These principles aim to reduce or eliminate the use and generation of hazardous substances.
Electrochemical methods are inherently greener than many traditional synthetic approaches as they replace chemical oxidants with electricity. The electrochemical dearomative spirocyclization of N-acyl thiophene-2-sulfonamides is a prime example of a green synthetic method, as it proceeds under mild conditions and avoids the use of stoichiometric oxidants. nih.govacs.orgresearchgate.net
Furthermore, mechanochemical approaches, which involve solvent-free reactions, are being explored for the synthesis of sulfonamides. A one-pot, double-step mechanochemical procedure using solid sodium hypochlorite has been developed for the synthesis of sulfonamides from disulfides. This method offers a tandem oxidation-chlorination followed by amination, all in a solvent-free environment.
Advanced Structural Elucidation and Spectroscopic Characterization of N Thiophene 2 Sulfonyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of N-(thiophene-2-sulfonyl)benzamide. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, confirming the connectivity of the benzamide (B126) and thiophene-2-sulfonyl moieties.
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum of this compound, the aromatic protons of the benzoyl and thiophene (B33073) rings would appear as distinct multiplets in the downfield region, generally between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would allow for the specific assignment of each proton. For instance, the protons on the thiophene ring are expected to show characteristic coupling constants. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the benzamide group is characteristically found far downfield, typically in the range of 165-175 ppm. The aromatic carbons of both the benzene (B151609) and thiophene rings would resonate in the 120-140 ppm region. The specific chemical shifts help to confirm the substitution pattern and electronic environment of each ring.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| >10.0 (broad s, 1H) | N-H |
| 7.5-8.2 (m, 5H) | Benzoyl-H |
| 7.0-7.8 (m, 3H) | Thiophene-H |
| Note: This table represents predicted values. Actual experimental values may vary based on solvent and experimental conditions. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum would be dominated by strong absorption bands corresponding to the vibrational frequencies of its key bonds. The N-H stretch of the sulfonamide group typically appears as a sharp band around 3200-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the benzamide group would be observed as a very strong and sharp peak around 1650-1680 cm⁻¹. Furthermore, the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are expected to produce two strong bands, typically near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3300 | Medium-Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| C=O Stretch (Amide I) | 1650-1680 | Strong |
| C=C Aromatic Stretch | 1450-1600 | Medium-Variable |
| SO₂ Asymmetric Stretch | ~1350 | Strong |
| SO₂ Symmetric Stretch | ~1160 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. This compound contains multiple chromophores, including the benzene and thiophene rings, as well as the carbonyl group. These conjugated systems are expected to absorb UV radiation, leading to π → π* and n → π* transitions. The spectrum would likely show strong absorption maxima (λ_max) in the UV region, typically between 200 and 400 nm, corresponding to the electronic conjugation between the aromatic rings and the sulfonyl and amide groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pathways, which helps to confirm its structure. The molecular ion peak ([M]⁺) would correspond to the exact mass of the molecule (C₁₁H₉NO₃S₂), which is approximately 267.33 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
The fragmentation pattern in the mass spectrum would show characteristic losses of functional groups. Common fragmentation pathways could include the cleavage of the N-S bond or the C-S bond, leading to fragment ions corresponding to the benzoyl cation, the thiophene-2-sulfonyl cation, or related structures. Analysis of these fragments provides corroborating evidence for the proposed molecular structure. Predicted collision cross-section (CCS) values for adducts like [M+H]⁺ and [M+Na]⁺ can also be calculated and compared with experimental data if available.
X-ray Diffraction Analysis for Precise Solid-State Structure Determination
While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal structure analysis also elucidates the network of intermolecular interactions that stabilize the crystal lattice. For this compound, strong intermolecular hydrogen bonds are expected between the amide proton (N-H) as a donor and the sulfonyl oxygen atoms (S=O) or the carbonyl oxygen atom (C=O) as acceptors. These interactions can link molecules into chains, dimers, or more complex three-dimensional networks. Additionally, π-π stacking interactions between the aromatic thiophene and benzene rings of adjacent molecules may further contribute to the stability of the crystal packing. The specific nature and geometry of these non-covalent interactions are crucial for understanding the solid-state properties of the compound. For related thiophene sulfonamide structures, N–H⋯O hydrogen bonds have been observed to form networks that define the crystal packing.
Computational and Theoretical Investigations of N Thiophene 2 Sulfonyl Benzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of thiophene (B33073) sulfonamide derivatives. semanticscholar.org By applying DFT methods, researchers can calculate various parameters that describe the molecule's behavior at a quantum level. semanticscholar.org
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and stability of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a compound's stability. mdpi.com
In studies of thiophene sulfonamide derivatives, the HOMO-LUMO energy gap has been analyzed to predict their stability. mdpi.com For a series of thiophene sulfonamide compounds, the calculated energy gaps were found to be in the range of 3.44 to 4.65 eV, indicating that these compounds are generally stable. semanticscholar.org A larger HOMO-LUMO gap suggests greater stability and lower chemical reactivity. mdpi.com This analysis is crucial as it helps in understanding the charge transfer possibilities within the molecule. bohrium.com The minimal HOMO-LUMO energy gap can indicate that a molecule is more reactive with receptors. nih.gov
Table 1: Frontier Molecular Orbital Energies and Related Parameters for Thiophene Sulfonamide Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative 1 | - | - | 4.65 |
| Derivative 2 | - | - | 3.44 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different potential values on the electron density surface, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For thiophene derivatives, MEP analysis helps in identifying the reactive sites. researchgate.net The regions of negative potential are typically located over electronegative atoms like oxygen and nitrogen, while positive potentials are found around hydrogen atoms. This visualization provides crucial information for understanding intermolecular interactions and chemical reactivity.
Evaluation of Quantum Chemical Reactivity Descriptors
Beyond the HOMO-LUMO gap, a range of quantum chemical reactivity descriptors can be calculated using DFT to provide a more comprehensive understanding of a molecule's reactivity. semanticscholar.org These descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution. Higher hardness correlates with greater stability. mdpi.com
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. hakon-art.com A lower value of ω indicates a better nucleophile, while a higher value suggests a good electrophile. hakon-art.com
These descriptors are calculated from the HOMO and LUMO energies and provide quantitative measures of a molecule's stability and reactivity. hakon-art.com For instance, a higher HOMO energy suggests greater reactivity towards electrophiles, while a lower LUMO energy indicates higher reactivity towards nucleophiles. mdpi.com The combination of low chemical softness and high hardness supports the general stability of thiophene sulfonamide compounds. mdpi.com
Table 2: Quantum Chemical Reactivity Descriptors
| Descriptor | Definition | Significance |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Higher value indicates greater stability. mdpi.com |
| Chemical Softness (S) | Reciprocal of hardness. | Indicates polarizability. |
| Electronegativity (χ) | Electron-attracting power. | Determines charge flow in reactions. |
| Chemical Potential (μ) | Escaping tendency of electrons. | Related to reactivity. |
| Electrophilicity Index (ω) | Stabilization energy upon electron gain. | Predicts electrophilic/nucleophilic nature. hakon-art.com |
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as N-(thiophene-2-sulfonyl)benzamide, might interact with a biological target, typically a protein or enzyme. nih.govbohrium.com
Prediction of Binding Affinities and Optimal Binding Modes
Molecular docking simulations can predict the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and the target. ajchem-a.com A lower binding energy generally indicates a more stable and favorable interaction. ajchem-a.com These simulations explore various possible conformations and orientations of the ligand within the binding site of the target protein to identify the optimal binding mode. ajchem-a.com For example, in the development of HIV-1 Vif antagonists, molecular docking was used to optimize a lead compound, resulting in a derivative with significantly enhanced antiviral activity. nih.gov
Identification of Critical Amino Acid Residues in Binding Sites
A crucial outcome of molecular docking is the identification of the specific amino acid residues within the target's binding site that form key interactions with the ligand. bohrium.comajchem-a.com These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions is vital for explaining the ligand's activity and selectivity. nih.gov For instance, docking studies on novel 1,3,4-thiadiazole (B1197879) derivatives as potential Alzheimer's disease treatments confirmed binding interactions with several crucial amino acid residues, which was further validated by molecular dynamics simulations. nih.gov This information is invaluable for structure-activity relationship (SAR) studies and for designing new derivatives with improved binding and efficacy.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior
Molecular dynamics (MD) simulations have been instrumental in understanding the conformational stability and dynamic behavior of thiophene-containing compounds, which is crucial for their interaction with biological targets. While direct MD simulation studies on this compound are not extensively documented in publicly available literature, research on structurally related thiophene carboxamide derivatives provides valuable insights.
A study on thiophene carboxamide derivatives as tubulin-targeting agents utilized MD simulations to assess the stability of the ligand-protein complexes. The simulations, run for a timescale of 100 nanoseconds, revealed that these compounds can achieve a stable conformation within the binding site of the tubulin protein. nih.gov The root mean square deviation (RMSD) plots, a measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame, showed minimal structural fluctuations for the ligand-tubulin complexes, indicating high stability. nih.gov This suggests that the thiophene core contributes significantly to maintaining a stable binding orientation.
For instance, the simulations demonstrated that the thiophene ring's aromaticity plays a critical role in the interaction profile, participating in key binding interactions within the colchicine-binding pocket of tubulin. nih.gov The stability of these interactions is a key determinant of the compound's biological activity. Although this study was not on this compound itself, the findings suggest that the thiophene moiety in this compound likely plays a similar role in ensuring conformational stability upon binding to a target protein.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These models are crucial for the rational design of more potent and selective derivatives.
In Silico Screening and Lead Compound Identification
In silico screening has emerged as a powerful and cost-effective strategy for identifying novel lead compounds from large chemical libraries. For derivatives of N-(thiophene-2-yl) benzamide (B126), structure-based virtual screening (SBVS) has been successfully employed to identify potent inhibitors of the BRAFV600E kinase, a key target in melanoma. nih.gov
In one such study, a virtual library of compounds was docked into the active site of the BRAFV600E protein. nih.gov The screening process involved multiple stages of computational evaluation to filter and rank the compounds based on their predicted binding affinity and mode. This multi-step approach led to the identification of an N-(thiophen-2-yl) benzamide derivative, designated as a1 , which exhibited an IC50 value of approximately 2.01 μM against BRAFV600E. nih.gov This initial hit served as a crucial starting point for further chemical optimization. The success of this virtual screening campaign underscores the utility of in silico methods in rapidly identifying promising lead structures for drug discovery. nih.govslideshare.net
Correlation of Computational Descriptors with Experimental Biological Activity
The development of robust QSAR models relies on the correlation of computational descriptors with experimentally determined biological activity. These descriptors can be physicochemical, electronic, or steric in nature. For sulfonamide-bearing heterocyclic compounds, various studies have highlighted the importance of specific structural features for their biological activity. nih.gov
A study on a series of N-(thiophen-2-yl) benzamide derivatives identified as BRAFV600E inhibitors revealed important structure-activity relationships. nih.gov Through chemical synthesis and biological evaluation of a series of analogs based on the initial hit a1 , researchers were able to identify compounds with significantly improved potency. Specifically, compounds b40 and b47 emerged as the most potent inhibitors in the series, exhibiting submicromolar inhibitory activities. nih.gov
Furthermore, SAR studies on thiophene-2-carboxamide derivatives have shown that the nature and position of substituents on the thiophene and aryl rings have a profound impact on their biological activity. nih.gov For example, one study found that 3-amino thiophene-2-carboxamide derivatives displayed greater antioxidant and antibacterial activity compared to their 3-hydroxy or 3-methyl counterparts. nih.gov This was attributed to the presence of the amino group and the absence of an azo moiety. nih.gov Specifically, the substitution pattern on the aryl ring attached to the carboxamide was also found to be critical, with methoxy-substituted derivatives showing enhanced activity against certain bacterial strains. nih.gov
These findings highlight the importance of specific functional groups and their placement in modulating the biological effects of this class of compounds. The insights gained from these SAR studies are invaluable for the future design of this compound derivatives with optimized therapeutic potential. nih.gov
Biological Activity and Mechanistic Insights of N Thiophene 2 Sulfonyl Benzamide Derivatives
Enzyme Inhibition Studies
Derivatives of N-(thiophene-2-sulfonyl)benzamide have demonstrated inhibitory activity against a wide array of enzymes, highlighting their potential as therapeutic agents for various diseases. The following sections detail the specific enzyme targets and the mechanistic insights gleaned from these inhibition studies.
Carbonic Anhydrase Inhibition (CA I, CA II, CA IX)
Thiophene-based sulfonamides are well-established as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.gov Studies have focused on several human (h) CA isoforms, particularly the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoform hCA IX.
A series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides were synthesized and evaluated for their CA inhibitory activity. While these compounds showed poor inhibition against hCA I, with inhibition constants (Ki) in the range of 683–4250 nM, they were highly effective against hCA II and hCA IX, exhibiting inhibition in the subnanomolar to nanomolar range. diva-portal.orgnih.gov X-ray crystallography of an adduct of hCA II with one of these sulfonamides provided a structural basis for their potent inhibitory action. diva-portal.org
Further investigations into thiophene-based sulfonamides revealed their potent inhibitory effects on both hCA I and hCA II isoenzymes isolated from human erythrocytes. The inhibitory activities were quantified by determining their half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki). For hCA I, the IC50 values ranged from 69 nM to 70 µM, with Ki values between 66.49 ± 17.15 nM and 234.99 ± 15.44 µM. nih.gov Against hCA II, the compounds were even more potent, with IC50 values from 23.4 nM to 1.405 µM and Ki values from 74.88 ± 20.65 nM to 38.04 ± 12.97 µM. nih.gov Molecular docking studies suggested that these compounds act as noncompetitive inhibitors, binding to a site outside the catalytic active site, with the sulfonamide and thiophene (B33073) moieties playing crucial roles in the inhibition. nih.gov
Additionally, derivatives of benzo[b]thiophene-2-sulfonamide have been explored as topical carbonic anhydrase inhibitors for their potential in treating glaucoma by reducing intraocular pressure. researchgate.net
| Compound Class | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | Reference |
|---|---|---|---|---|
| 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides | 683–4250 nM | Subnanomolar-nanomolar | Subnanomolar-nanomolar | diva-portal.orgnih.gov |
| Thiophene-based sulfonamides | 66.49 ± 17.15 nM to 234.99 ± 15.44 µM | 74.88 ± 20.65 nM to 38.04 ± 12.97 µM | Not Reported | nih.gov |
Lactoperoxidase (LPO) Enzymatic Activity Inhibition
Lactoperoxidase (LPO) is a crucial enzyme in the innate immune system, known for its natural antibacterial properties. nih.gov Several studies have investigated the inhibitory effects of thiophene-2-sulfonamide derivatives on LPO activity.
In one study, the in vitro effects of a series of thiophene-2-sulfonamide derivatives on bovine milk LPO were examined. Among the tested compounds, 5-(2-thienylthio) thiophene-2-sulfonamide emerged as the most potent inhibitor, exhibiting competitive inhibition with an IC50 value of 3.4 nM and a Ki value of 2 ± 0.6 nM. nih.gov
Another study explored secondary sulfonamides and found them to be effective LPO inhibitors. The Ki values for these derivatives against LPO ranged from 1.096 × 10⁻³ to 1203.83 µM. researchgate.net This research highlights the potential of sulfonamide-based compounds to modulate the activity of this important immune system enzyme.
| Compound | Inhibition Type | IC50 | Ki | Reference |
|---|---|---|---|---|
| 5-(2-thienylthio) thiophene-2-sulfonamide | Competitive | 3.4 nM | 2 ± 0.6 nM | nih.gov |
| Secondary sulfonamide derivatives | Not specified | Not Reported | 1.096 × 10⁻³ to 1203.83 µM | researchgate.net |
c-Jun N-terminal Kinase (JNK) Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that play a critical role in various cellular processes, and their dysregulation is associated with several diseases. nih.govnih.gov A significant breakthrough in the development of JNK inhibitors came with the identification of a 2-(benzoylaminomethyl)thiophene sulfonamide, AS004509, as a potent and selective JNK inhibitor. nih.gov
Structure-activity relationship (SAR) studies on this novel kinase-inhibiting motif revealed that the left and central parts of the molecule were crucial for maintaining potency. Further investigation into modifications of the right-hand moiety led to the discovery of 2-(benzoylaminomethyl)thiophene sulfonamide benzotriazole (AS600292), which demonstrated a protective action against neuronal cell death. nih.gov
Another series of thiophene-3-carboxamide derivatives were found to act as dual inhibitors of JNK, functioning as both ATP and JIP mimetics. This dual inhibitory activity is thought to occur through binding to both the ATP binding site and the substrate docking site of the kinase. nih.gov One compound from this series, compound 25, showed the ability to inhibit TNF-α stimulated phosphorylation of c-Jun in a cell-based assay with an IC50 value of 7.5 μM. nih.gov
| Compound | Inhibitory Profile | IC50 | Reference |
|---|---|---|---|
| AS004509 (2-(benzoylaminomethyl)thiophene sulfonamide) | Potent and selective JNK inhibitor | Not Reported | nih.gov |
| AS600292 (2-(benzoylaminomethyl)thiophene sulfonamide benzotriazole) | Potent and selective JNK inhibitor with neuroprotective action | Not Reported | nih.gov |
| Compound 25 (thiophene-3-carboxamide derivative) | Dual inhibitor (ATP and JIP mimetic) | 7.5 μM (cell-based assay) | nih.gov |
Chymase Inhibition
Chymase is a serine protease found in mast cells that plays a role in the local renin-angiotensin system by generating angiotensin II. A new class of chymase inhibitors was identified through the analysis of benzo[b]thiophene-2-sulfonamide derivatives. One such derivative, TY-51076, exhibited high potency with an IC50 value of 56 nM and demonstrated excellent selectivity for chymase over other proteases like chymotrypsin (B1334515) and cathepsin G. nih.gov
Another specific chymase inhibitor, 2-[4-(5-fluoro-3-methylbenzo[b]thiophen-2-yl)sulfonamide-3-methanesulfonylphenyl]-thiazole-4-carboxylic acid (TY51469), has been shown to be a highly specific and stable inhibitor of chymase. The development of such potent and selective chymase inhibitors from the this compound scaffold highlights their therapeutic potential in conditions where chymase activity is upregulated.
Investigation of Other Enzyme Targets
The inhibitory potential of this compound derivatives extends to several other enzymes implicated in various diseases.
α-Amylase and α-Glucosidase: These enzymes are key targets in the management of type 2 diabetes. A novel series of hybrid indole–thiazolidinedione–triazole derivatives, which can be considered structurally related to the core scaffold, were synthesized and showed in vitro inhibitory activity against porcine pancreatic α-amylase with IC50 values ranging from 0.51 ± 0.02 to 7.99 ± 0.28 μM. dntb.gov.ua In another study, N-(phenylsulfonyl)thiazole-2-carboxamide derivatives were identified as α-glucosidase inhibitors, with one compound, W24, showing an IC50 value of 53.0 ± 7.7 μM, which was more potent than the commercial drug acarbose. nih.gov
Acetylcholinesterase: This enzyme is a target for the treatment of Alzheimer's disease. A series of thiophene derivatives were synthesized, and some were found to be more potent inhibitors of acetylcholinesterase than the reference drug donepezil. For instance, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide showed 60% inhibition compared to 40% by donepezil. nih.gov
Dihydrofolate Reductase (DHFR): While specific studies on this compound are limited, sulfonamides, in general, are known to interfere with the folate biosynthetic pathway, which involves DHFR. nih.gov
Enoyl ACP Reductase, PDK-1, LDHA, HIV-1 Protease, and Urease: Research on the direct inhibition of Enoyl ACP Reductase and PDK-1 by this compound derivatives is not extensively documented in the provided search results. However, the broader class of sulfonamides has been investigated as inhibitors for enzymes like HIV-1 protease and urease. For instance, certain sulfonamides have shown potent inhibitory effects on urease. mdpi.com Similarly, sulfonamide-containing compounds have been developed as HIV protease inhibitors. nih.gov While not directly this compound, these findings suggest the potential of this chemical class to inhibit a diverse range of enzymes.
Receptor Interaction Profiling
In addition to enzyme inhibition, derivatives of this compound have been investigated for their ability to interact with specific receptors, indicating their potential to modulate cellular signaling pathways.
A study focused on the angiotensin II type 2 receptor (AT2R) explored two series of N-(heteroaryl)thiophene sulfonamides. In one series, a ligand with a Ki of 42 nM was identified. The second series yielded six ligands with significantly improved binding affinities, displaying Ki values of less than 5 nM. diva-portal.org One of the most promising ligands from this series, with an AT2R Ki value of 4.9 nM, demonstrated a concentration-dependent vasorelaxation of pre-contracted mouse aorta, indicating its functional activity at the receptor. Molecular docking and dynamics simulations were used to explore the binding modes of these ligands to the AT2R. diva-portal.org
These findings underscore the potential of the this compound scaffold in the design of selective and high-affinity ligands for G protein-coupled receptors like the AT2R, opening avenues for the development of novel therapeutics targeting this receptor.
Dopamine Receptor Antagonism Research
No studies were identified that investigated the dopamine receptor antagonism of this compound or its derivatives. Research on other benzamide (B126) derivatives has shown interaction with dopamine receptors; however, these findings cannot be specifically attributed to the this compound scaffold.
Serotonin Receptor Ligand Properties
There is no available research on the properties of this compound as a serotonin receptor ligand. While various thiophene and benzamide compounds have been explored for their effects on the serotonergic system, data specific to this compound is absent from the current scientific literature.
Adenosine Receptor Antagonism
The potential for this compound to act as an adenosine receptor antagonist has not been reported in published studies. The adenosine receptor activity of this specific chemical structure remains uninvestigated.
Investigation of Specific Biological Pathways and Cellular Processes
Mechanisms of Apoptosis Induction
No research has been published detailing the mechanisms by which this compound might induce apoptosis. While studies on other N-substituted benzamides have indicated apoptosis-inducing capabilities through pathways involving cytochrome c release and caspase activation, these mechanisms have not been specifically demonstrated for this compound. nih.govnih.govresearchgate.net
Anti-angiogenic and Anti-metastatic Effects
There is a lack of scientific evidence regarding the anti-angiogenic and anti-metastatic effects of this compound. The role of this compound in inhibiting the formation of new blood vessels or preventing the spread of cancer cells has not been a subject of published research.
Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt/mTOR)
The effect of this compound on the PI3K/Akt/mTOR signaling pathway or other intracellular signaling cascades has not been documented in the scientific literature. Research on sulfonamide derivatives has shown inhibition of this pathway in other contexts, but these findings are not directly applicable to this compound.
Diverse Pharmacological Efficacies of this compound Analogs
The core structure of this compound has served as a versatile scaffold for the development of various analogs with a wide spectrum of pharmacological activities. By modifying different parts of this molecule, researchers have synthesized derivatives exhibiting potent anticancer, antimicrobial, anti-inflammatory, anti-diabetic, anti-Alzheimer's, and antiviral properties. This section details the research findings associated with these diverse biological efficacies.
Anticancer Activities and Cytocidal Mechanisms
Derivatives of this compound have emerged as a significant class of potential anticancer agents. tum.de These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines through diverse mechanisms of action.
A novel series of thiophene derivatives incorporating biologically active sulfonamide moieties was synthesized and evaluated for in vitro anticancer activity against the human breast cancer cell line (MCF7). nih.govresearchgate.net Several of these compounds exhibited cytotoxic activities superior to the reference drug, doxorubicin. nih.gov For instance, compounds featuring sulfathiazole, sulfaphenazole, and sulfadiazine moieties linked to the thiophene scaffold showed 3.1 to 3.4 times higher anticancer activity than doxorubicin. researchgate.net Specifically, the compounds (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide, (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide, and (Z)-N-(pyrimidin-2-yl)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)benzenesulfonamide displayed potent activity. researchgate.net
The mechanism of action for some of these sulfonamide derivatives involves the disruption of microtubule dynamics by inhibiting tubulin polymerization, similar to the established anticancer agent E7010. researchgate.netnih.gov Docking studies have shown that these compounds can effectively bind to the colchicine domain of tubulin, leading to cell cycle arrest and apoptosis. nih.gov A series of sulfonamides designed based on the E7010 structure showed high antiproliferative activity against a panel of 60 human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, and breast cancer cell lines. nih.gov
Furthermore, certain thiophene aryl amides have displayed moderate in vitro activity against leukemia, breast, and colon cancer cell lines. nih.gov Thiophene carboxamide scaffolds have also been identified as promising anticancer agents, with some derivatives showing significant cytotoxic effects on A375 (melanoma), HT-29 (colon), and MCF-7 (breast) cancer cell lines. mdpi.com
| Compound Name | Modification | IC₅₀ (µmol L⁻¹) | Reference |
|---|---|---|---|
| (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide | Sulfathiazole moiety | 10.25 | researchgate.net |
| (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide | Sulfaphenazole moiety | 9.70 | researchgate.net |
| (Z)-N-(pyrimidin-2-yl)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)benzenesulfonamide | Sulfadiazine moiety | 9.55 | researchgate.net |
| (Z)-N-(pyridin-2-yl)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)benzenesulfonamide | Sulfapyridine moiety | 23.48 | researchgate.net |
| Doxorubicin (Reference) | - | 32.00 | nih.govresearchgate.net |
Antimicrobial Properties (Antibacterial, Antifungal, Antitubercular Activity)
The thiophene-sulfonamide framework is a cornerstone in the development of new antimicrobial agents, driven by the urgent need to combat widespread drug resistance. proquest.com These compounds often act by inhibiting essential microbial metabolic pathways. mdpi.com
Antibacterial and Antifungal Activity: A range of this compound derivatives has been synthesized and tested against various Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.com In one study, a series of thiophene-2-sulphonylamino acid derivatives were synthesized, and some demonstrated antimicrobial activity against Micrococcus luteus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and the fungus Candida utilis. researchgate.netmsa.edu.eg
The hybridization of thienopyrimidine and sulfonamide structures has yielded compounds with promising antimicrobial profiles. mdpi.com For example, a thienopyrimidine-sulfadiazine hybrid showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. mdpi.com The proposed mechanism for many sulfonamides is the inhibition of the dihydrofolate reductase (DHFR) enzyme, which is crucial for folic acid synthesis and subsequent DNA production in bacteria. mdpi.com Halogenated derivatives of thiopyrimidine-benzenesulfonamide compounds have exhibited potent, wide-spectrum antimicrobial activity, which may be attributed to improved cell permeability. mdpi.com
Amino thiophene-2-carboxamide derivatives have also shown excellent activity against P. aeruginosa, S. aureus, and B. subtilis. nih.gov Some thiophene derivatives containing benzimidazole moieties have also been identified as valuable leads for novel antimicrobial agents. nih.gov
Antitubercular Activity: The emergence of resistant Mycobacterium tuberculosis strains has necessitated the search for new antitubercular drugs. Thiophene-containing sulfonamides have shown potential in this area. In a study investigating thiophene isosteres of sulfadiazine, several compounds were tested against Mycobacterium smegmatis, a common model for tuberculosis research. proquest.com Two compounds, in particular, were found to be significantly more effective than the parent sulfadiazine, with Minimum Inhibitory Concentration (MIC) values of 0.39 ± 0.05 µg/mL and 0.19 ± 0.04 µg/mL, respectively. proquest.com These findings confirm that incorporating a thiophene moiety can enhance the antimycobacterial efficacy of sulfonamides. proquest.com
| Compound Series | Target Organism | Activity Metric (MIC in µg/mL) | Reference |
|---|---|---|---|
| Amino thio-sulfadiazines (5a) | M. smegmatis | 0.39 ± 0.05 | proquest.com |
| Amino thio-sulfadiazines (5i) | M. smegmatis | 0.19 ± 0.04 | proquest.com |
| Amino thio-sulfadiazines (5j) | E. coli BW25113 | 0.40 ± 0.08 | proquest.com |
| Amino thio-sulfadiazines (5a) | B. subtilis | 6.25 ± 0.12 | proquest.com |
| Thienopyrimidine-sulfonamide hybrids (8iii, 12ii) | S. aureus, E. coli | Varying degrees of inhibition | mdpi.com |
| Thienopyrimidine-sulfonamide hybrid (8iii) | Candida sp. | Best antifungal activity in series | mdpi.com |
Anti-inflammatory Potential
Thiophene-based compounds, including sulfonamide derivatives, are recognized for their anti-inflammatory properties. mdpi.comnih.govresearchgate.net Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine and Tiaprofenic acid feature a thiophene core. nih.gov Research into novel this compound analogs has identified several mechanisms through which these compounds exert their anti-inflammatory effects.
One key mechanism is the inhibition of enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LO). A class of N-(5-substituted) thiophene-2-alkylsulfonamides was identified as potent, dose-dependent inhibitors of 5-LO. nih.gov For example, N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide demonstrated significant anti-inflammatory activity in an adjuvant arthritic rat model. nih.gov
Another approach involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a key regulator of the endogenous antioxidant response which also modulates inflammation. dundee.ac.ukresearchgate.net A study on tetrahydrobenzo[b]thiophene derivatives found that their anti-inflammatory activity was associated with their ability to activate NRF2. dundee.ac.uk These compounds effectively reversed the elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ, as well as inflammatory mediators like PGE2, COX-2, and NF-kB in stimulated macrophage cells. dundee.ac.uk
Furthermore, certain thiophene derivatives have been shown to directly inhibit the production of pro-inflammatory cytokines. mdpi.com In in vitro assays, specific thiophene derivatives were able to inhibit TNF-α, IL-1β, and IL-6, while simultaneously increasing the anti-inflammatory cytokine IL-10. mdpi.com
Anti-diabetic and Anti-Alzheimer's Activities
The structural versatility of this compound derivatives has also been exploited to develop agents targeting metabolic and neurodegenerative diseases.
Anti-diabetic Activity: Sulfonamides have a well-established role as antidiabetic agents, most notably in the sulfonylurea class of drugs. nih.gov Research has extended to thiophene-containing sulfonamides. A series of novel N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in-vivo antidiabetic activity in a streptozotocin-induced diabetic rat model. nih.govresearchgate.net Several of these compounds showed significant reduction in blood glucose levels when compared to the standard drug, glibenclamide. nih.govresearchgate.net This suggests that the benzenesulfonamide (B165840) scaffold can serve as a promising starting point for developing new oral antidiabetic agents. nih.gov Other studies have focused on designing sulfonamide derivatives as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov
Anti-Alzheimer's Activities: Sulfonamide derivatives have shown potential for the treatment of Alzheimer's disease (AD) by targeting multiple pathological pathways. nih.goveurekaselect.com A primary strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. researchgate.netnih.gov Several sulfonamide derivatives have been reported as potent inhibitors of these enzymes. nih.gov
Beyond cholinesterase inhibition, these compounds can also target other aspects of AD pathology. Some derivatives exhibit selectivity for β-secretase (BACE1) and γ-secretase, enzymes involved in the production of amyloid-β (Aβ) peptides. nih.gov They have also been shown to reduce the aggregation of Aβ, a hallmark of Alzheimer's disease. nih.gov The anti-inflammatory and antioxidant properties of sulfonamides are also critical, as neuroinflammation and oxidative stress play significant roles in the progression of AD. researchgate.netnih.gov
Antiviral Properties
The sulfonamide functional group is present in several clinically important antiviral drugs, and research continues to explore new derivatives, including those containing a thiophene ring, for this purpose. nih.gov These compounds target various stages of the viral life cycle.
A series of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes were evaluated as potential antiviral agents. nih.gov Some 2-aminothiophenes showed moderate and selective activity against HIV-1 in cell culture, with 2-amino-3-(2-nitrophenylsulfonyl)thiophene being a notable example. nih.gov Other derivatives, such as 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes, were found to be considerably active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV), with IC₅₀ values in the range of 0.1-10 µg/mL. nih.gov
The mechanism of action for antiviral sulfonamides is diverse. They are found in HIV protease inhibitors (e.g., amprenavir), non-nucleoside reverse transcriptase inhibitors, and integrase inhibitors. nih.gov Another antiviral strategy involving sulfonamides targets the zinc finger proteins of retroviruses, leading to the ejection of zinc ions and subsequent inhibition of viral replication. nih.gov More recently, benzothiazole derivatives bearing an N-sulfonamide 2-pyridone moiety were synthesized and evaluated against a panel of viruses including HSV-1, HAV HM175, HCVcc, CBV4, and HAdV7, with some compounds showing significant viral reduction. acs.org
| Compound Series | Target Virus | Activity Metric | Reference |
|---|---|---|---|
| 2-amino-3-(2-nitrophenylsulfonyl)thiophene (7e) | HIV-1 | EC₅₀ = 3.8 µg/mL | nih.gov |
| 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes (8c-g) | CMV and/or VZV | IC₅₀ = 0.1-10 µg/mL | nih.gov |
| Naphthyl-substituted aminopyrrole (13d) | CMV | IC₅₀ = 0.3 µg/mL | nih.gov |
Structure Activity Relationship Sar and Rational Design of N Thiophene 2 Sulfonyl Benzamide Analogs
Identification of Key Structural Features for Modulating Biological Potency and Selectivity
The biological activity of N-(thiophene-2-sulfonyl)benzamide and its analogs is intrinsically linked to its core structure, which consists of a thiophene (B33073) ring, a sulfonamide linker, and a benzamide (B126) moiety. Research into various thiophene-based compounds has consistently highlighted the significance of the thiophene ring as a valuable pharmacophore. mdpi.com Its aromaticity and planarity can enhance binding to biological receptors, while its structure allows for functionalization to improve both potency and selectivity. mdpi.com
In the context of this compound analogs, specific structural components have been identified as crucial for their biological effects. For instance, in a series of 2-(benzoylaminomethyl)thiophene sulfonamide inhibitors of c-Jun N-terminal kinases (JNKs), the 2-(benzoylaminomethyl)thiophene portion of the molecule was found to be instrumental in maintaining enzymatic potency. nih.gov This suggests that the spatial arrangement and electronic properties of the thiophene and benzamide rings, connected through the sulfonamide linker, are key determinants of biological activity.
The sulfonamide group itself is a critical feature, known to be a versatile moiety in drug design. nih.gov It can form additional interactions with amino acid residues in target proteins, thereby contributing to enhanced activity. nih.gov Furthermore, the polar nature of the sulfonamide group can influence physicochemical properties such as acidity and solubility, which are important for bioavailability. nih.gov
Impact of Substituent Variation on Pharmacological Profiles
The pharmacological profile of this compound analogs can be finely tuned by introducing various substituents onto the thiophene and benzamide rings. This approach has been successfully employed to enhance potency and selectivity for specific biological targets.
A notable example is the development of benzo[b]thiophene-2-sulfonamide derivatives as human chymase inhibitors. Through systematic substituent analysis, researchers identified a compound with high potency (IC50 = 56 nM) and over 400-fold selectivity for chymase compared to related proteases like chymotrypsin (B1334515) and cathepsin G. nih.gov This demonstrates the profound impact that even subtle changes to the core structure can have on the pharmacological profile.
In the development of JNK inhibitors based on a 2-(benzoylaminomethyl)thiophene sulfonamide scaffold, modifications to the right-hand portion of the molecule were extensively investigated. nih.gov This led to the discovery of a benzotriazole-containing analog with potent and selective JNK inhibitory activity, which also conferred neuroprotective effects. nih.gov The addition of different terminal groups and linkers of varying lengths has also been explored in other sulfonamide-containing compounds to optimize their interaction with the target's binding site. nih.gov
The introduction of halogen atoms, such as chlorine or fluorine, is a common strategy to enhance the antimicrobial activity of sulfonamide derivatives. nih.gov Halogenation can improve the permeability of the compounds and augment the intrinsic antimicrobial properties of the sulfonamide pharmacophore. nih.gov For example, certain halophenyl-substituted thiopyrimidine-benzenesulfonamide derivatives have shown potent and broad-spectrum antimicrobial activity. nih.gov
The following table summarizes the impact of substituent variations on the biological activity of selected thiophene sulfonamide analogs.
| Scaffold | Substituent | Biological Target | Effect | Reference |
| Benzo[b]thiophene-2-sulfonamide | Varies | Human Chymase | High potency and selectivity | nih.gov |
| 2-(benzoylaminomethyl)thiophene sulfonamide | Benzotriazole | JNK | Potent and selective inhibition, neuroprotective | nih.gov |
| Thiopyrimidine-benzenesulfonamide | Halophenyl | Bacteria and Fungi | Potent, broad-spectrum antimicrobial activity | nih.gov |
Rational Design Strategies for Scaffold Optimization and Lead Compound Development
The optimization of the this compound scaffold into lead compounds with desirable therapeutic properties relies on rational design strategies. These strategies often involve a combination of structure-based design, where the three-dimensional structure of the target protein is used to guide modifications, and ligand-based design, which focuses on the SAR of known active molecules. nih.gov
A key strategy is scaffold hopping, where the core structure is modified or replaced to improve properties while retaining key binding interactions. The isoindolone ring, for example, has been identified as a promising scaffold for developing agents against Trypanosoma brucei rhodesiense, the parasite responsible for African sleeping sickness. researchgate.net
Another powerful approach is the combination of two distinct pharmacological activities into a single molecule. This has been explored in the design of dual inhibitors of Bcr-Abl and histone deacetylase (HDAC) for cancer therapy. rsc.org By incorporating pharmacophores for both targets into a single chemical entity, it is possible to achieve synergistic effects and overcome drug resistance. rsc.org
Lead optimization is an iterative process that aims to enhance potency, selectivity, and pharmacokinetic properties. nih.gov This involves modifying the lead molecule to improve metabolic stability, oral bioavailability, and reduce off-target effects. nih.gov For instance, the introduction of specific chemical groups, such as 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide, has been shown to improve the potency and selectivity of TYK2 inhibitors. nih.gov
The following table outlines some rational design strategies employed in the development of therapeutic agents.
| Strategy | Description | Example Application | Reference |
| Structure-Based Design | Utilizing the 3D structure of the target protein to guide drug design. | Development of TYK2 inhibitors. | nih.gov |
| Scaffold Hopping | Replacing the core molecular structure to improve properties. | Identification of the isoindolone scaffold for anti-trypanosomal agents. | researchgate.net |
| Dual Inhibition | Combining two pharmacophores to target multiple proteins. | Design of Bcr-Abl and HDAC dual inhibitors. | rsc.org |
| Lead Optimization | Iteratively modifying a lead compound to enhance its properties. | Optimization of 4-aminopyridine (B3432731) benzamide scaffold for TYK2 inhibitors. | nih.gov |
Synergistic Correlation of Computational Insights with Experimental SAR Data
The integration of computational chemistry with experimental SAR studies provides a powerful synergy for accelerating drug discovery. mdpi.com Computational methods, such as Density Functional Theory (DFT), can be used to calculate a variety of molecular properties, including geometric parameters (bond lengths and angles), electronic properties (HOMO-LUMO energy gap), and spectroscopic signatures. mdpi.comresearchgate.net
These calculated parameters can be correlated with experimentally observed biological activities to build predictive models. For example, the HOMO-LUMO energy gap can provide insights into the chemical reactivity and stability of a molecule. mdpi.com A smaller energy gap generally indicates higher reactivity. By comparing the calculated properties of a series of analogs with their measured potencies, researchers can identify which electronic and structural features are most important for activity.
Computational studies can also be used to simulate the binding of ligands to their target proteins (molecular docking). This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, and can explain the observed SAR at an atomic level. For instance, understanding how different substituents on the this compound scaffold interact with the amino acid residues in a binding pocket can guide the design of new analogs with improved affinity and selectivity.
The calculated geometrical parameters for thiophene sulfonamide derivatives, such as bond lengths and angles, have been shown to be in good agreement with experimental values, lending confidence to the computational models. mdpi.com For example, the calculated bond angles of O=S–NH2 and O=S=O in the sulfonamide group are very close to experimentally determined values. mdpi.com This synergy between in silico prediction and empirical testing allows for a more rational and efficient exploration of chemical space in the quest for novel and improved therapeutic agents.
Advanced Research Applications and Future Perspectives
Development of N-(thiophene-2-sulfonyl)benzamide as Chemical Probes for Biochemical Research
This compound and its derivatives are emerging as valuable tools for investigating complex biological processes. Their inherent structural features allow for modifications that can be used to create chemical probes, which are essential for identifying and characterizing protein functions and interactions within a cellular context.
A notable application is in the development of probes for studying enzymatic activity. For instance, derivatives of this compound have been synthesized and evaluated as inhibitors of specific enzymes. These compounds can serve as a basis for designing more sophisticated probes, such as those incorporating fluorescent tags or photoreactive groups. These modifications enable researchers to visualize enzyme localization and activity in living cells or to covalently label and identify enzyme targets.
An innovative electrochemical method has been developed for the synthesis of spirocyclic dihydrothiophenes from N-acyl thiophene-2-sulfonamides. researchgate.net This process involves an electrochemical dearomative spirocyclization, which allows for the incorporation of various nucleophilic agents. researchgate.net The resulting novel spirocyclic scaffolds have demonstrated promising antitumor activities, highlighting their potential as leads for new therapeutic agents and as probes to explore cancer biology. researchgate.net
Potential Applications in Organic Electronics and Functional Materials Science
The thiophene (B33073) ring is a well-established building block in the field of organic electronics due to its favorable electronic properties and stability. researchgate.net The incorporation of the this compound moiety into larger conjugated systems is an area of active research with the goal of developing new functional materials. researchgate.net
The unique combination of the electron-withdrawing sulfonyl group and the electron-rich thiophene ring can be exploited to tune the electronic and optical properties of materials. This makes this compound derivatives promising candidates for applications in:
Organic Light-Emitting Diodes (OLEDs): By modifying the benzamide (B126) portion of the molecule, it is possible to create materials with tailored emission colors and improved charge transport properties.
Organic Photovoltaics (OPVs): The inherent donor-acceptor character of the this compound scaffold can be beneficial for designing materials for the active layer of solar cells.
Organic Field-Effect Transistors (OFETs): The ability to form ordered structures through intermolecular interactions is crucial for high-performance OFETs, and the benzamide group offers opportunities for hydrogen bonding and other non-covalent interactions to direct molecular packing.
A comprehensive handbook on thiophene-based materials highlights the progress in this field, covering synthetic methodologies and the structure-property relationships that are critical for designing materials for electronic and photonic applications. researchgate.net
Innovations in Synthetic Methodologies and Derivatization for this compound
The synthesis of this compound and its derivatives is a key area of research, with a focus on developing more efficient and versatile methods. Traditional approaches often involve the reaction of thiophene-2-sulfonyl chloride with a substituted benzamide. However, recent innovations are expanding the synthetic toolbox.
One significant advancement is the use of electrochemical methods. As previously mentioned, an electrochemical dearomative spirocyclization of N-acyl thiophene-2-sulfonamides has been developed, offering a novel route to complex spirocyclic structures. researchgate.net This method is notable for its efficiency and ability to introduce functional diversity in a single step. researchgate.net
Furthermore, research into the derivatization of the this compound scaffold is ongoing. This includes modifications to both the thiophene and the benzamide rings to explore structure-activity relationships and to fine-tune the properties of the molecule for specific applications. For example, the synthesis of N-(thiophen-2-yl) benzamide derivatives has been a focus in the development of kinase inhibitors. nih.gov
A method for preparing the intermediate thiophenesulfonamide of brinzolamide (B135381) involves dissolving thiophene benzyl (B1604629) sulfide (B99878) in a suitable solvent, followed by the addition of glacial acetic acid and water, and then trichloroisocyanuric acid in batches. google.com
Exploration of Emerging Biological Targets and Disease Areas for Sulfonamide-Thiophene Scaffolds
The sulfonamide functional group is a well-established pharmacophore found in a wide range of clinically used drugs. nih.gov When combined with a thiophene ring, the resulting scaffold exhibits a broad spectrum of biological activities, making it a privileged structure in medicinal chemistry. researchgate.net Researchers are actively exploring new biological targets and disease areas for this compound and related compounds.
Some of the key areas of investigation include:
Anticancer Agents: Thiophene derivatives containing a sulfonamide moiety have shown cytotoxic activity against various cancer cell lines. nih.gov For instance, a series of N-(thiophen-2-yl) benzamide derivatives were identified as potent inhibitors of the BRAF(V600E) kinase, a key mutation in many cancers, including melanoma. nih.govnih.gov
Antimicrobial Agents: The sulfonamide-thiophene scaffold is being explored for its potential to combat drug-resistant bacteria. tandfonline.com Novel derivatives are being designed to overcome existing resistance mechanisms. tandfonline.com
Enzyme Inhibitors: Beyond kinases, these scaffolds are being investigated as inhibitors of other important enzyme classes. Their ability to mimic natural substrates makes them attractive candidates for enzyme-targeted drug design.
Neurological Disorders: The diverse pharmacological properties of this scaffold suggest potential applications in treating neurological diseases, although this area is less explored compared to oncology and infectious diseases.
The versatility of the sulfonamide-thiophene scaffold allows for the development of compounds with a wide range of therapeutic applications, from viral infections and cancer to inflammatory and cardiovascular diseases. nih.gov
Integration of Artificial Intelligence and Machine Learning in this compound Compound Design and Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of this compound derivatives is no exception. nih.govnih.gov These computational tools are being used to accelerate the identification of new drug candidates and to optimize their properties.
Key applications of AI and ML in this context include:
Virtual Screening: AI algorithms can rapidly screen vast virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. This significantly reduces the time and cost associated with traditional high-throughput screening.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.gov This allows for the exploration of novel chemical space that may not be accessible through traditional synthetic methods.
Predictive Modeling: ML models can be trained to predict the biological activity, pharmacokinetic properties, and potential toxicity of this compound derivatives. This information can be used to prioritize compounds for synthesis and testing.
Structure-Activity Relationship (SAR) Studies: AI can help to identify the key structural features that are responsible for the biological activity of a series of compounds. This knowledge can then be used to design more potent and selective analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(thiophene-2-sulfonyl)benzamide derivatives?
- Methodology : Thiophene-containing benzamides are typically synthesized via sulfonylation or nucleophilic substitution. For example:
React thiophene-2-sulfonyl chloride with benzamide derivatives under basic conditions (e.g., pyridine or triethylamine) .
Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions like hydrolysis.
Monitor progress via TLC or HPLC, and purify using column chromatography .
- Key Considerations : Use stoichiometric control to avoid over-sulfonylation. Confirm purity via melting point analysis and NMR spectroscopy .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Spectroscopy : Use -NMR to confirm sulfonamide bond formation (e.g., disappearance of -SH peaks in thiophene precursors) .
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .
- Elemental Analysis : Verify molecular composition (C, H, N, S) with ≤0.4% deviation from theoretical values .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of thiophene-sulfonamide benzamides?
- Methodology :
Dose-Response Analysis : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity) .
Structural Variants : Test analogs with modified substituents (e.g., electron-withdrawing groups on benzamide) to isolate activity trends .
Computational Modeling : Perform docking studies to assess binding affinity differences (e.g., targeting cancer-related enzymes like Hedgehog pathway proteins) .
- Case Study : A 2020 study found that N-alkyl substitution enhances antiproliferative activity, while bulky groups reduce bioavailability .
Q. How does crystallographic data inform the design of this compound analogs?
- Methodology :
- Single-Crystal X-Ray Diffraction : Resolve bond angles and planarity of the thiophene-benzamide core to identify π-π stacking or hydrogen-bonding motifs .
- Torsional Analysis : Measure dihedral angles between thiophene and benzamide moieties to predict conformational stability .
- Example : A 2021 study showed that coplanar structures enhance intermolecular interactions, improving thermal stability by ~20% .
Q. What are the key structure-activity relationships (SARs) for thiophene-sulfonamide benzamides in kinase inhibition?
- Methodology :
- SAR Table :
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
